molecular formula C20H18N4O3 B11625391 Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11625391
M. Wt: 362.4 g/mol
InChI Key: ZOPVJHNQILDHGL-UHFFFAOYSA-N
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Description

Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyphenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate benzyl and hydroxyphenyl precursors with triazolopyrimidine intermediates. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the triazolopyrimidine core can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound’s ability to form hydrogen bonds and interact with active sites of target molecules is key to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and hydroxyphenyl groups enhances its reactivity and potential for forming diverse interactions with biological targets .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-13-17(19(26)27-11-14-6-3-2-4-7-14)18(15-8-5-9-16(25)10-15)24-20(23-13)21-12-22-24/h2-10,12,18,25H,11H2,1H3,(H,21,22,23)

InChI Key

ZOPVJHNQILDHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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